Althiazide-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Althiazide-d5 is a deuterated derivative of the thiazide diuretic, Althiazide. It is primarily used in the treatment of high blood pressure and edema. The compound is a potent inhibitor of the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium, chloride, and water.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Althiazide-d5 involves the incorporation of deuterium atoms into the Althiazide molecule. This process typically includes the following steps:

Deuteration of Starting Materials: The starting materials are subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

Formation of Intermediate Compounds: The deuterated starting materials undergo a series of chemical reactions to form intermediate compounds.

Final Synthesis: The intermediate compounds are then reacted under specific conditions to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Bulk Deuteration: Large quantities of starting materials are deuterated using deuterium gas or deuterated solvents.

Catalytic Reactions: Catalysts are used to facilitate the formation of intermediate compounds.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

化学反应分析

Types of Reactions

Althiazide-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Therapeutic Uses

- Hypertension Management : Althiazide-d5 is utilized in the treatment of high blood pressure. It acts by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water, which helps lower blood volume and blood pressure .

- Edema Treatment : The compound is also effective in managing edema associated with heart failure or liver cirrhosis. By promoting diuresis, it helps reduce excess fluid retention, thereby alleviating symptoms related to fluid overload.

- Combination Therapy : this compound is often combined with other antihypertensive agents, such as spironolactone, to enhance diuretic effects while minimizing potassium loss. This combination therapy is particularly beneficial for patients requiring more aggressive fluid management.

Case Studies and Clinical Trials

- Blood Pressure Regulation : A study involving mice with disrupted dopamine D(5) receptors demonstrated that renal D(5) receptors play a significant role in blood pressure control. This finding highlights the importance of understanding renal mechanisms when evaluating the efficacy of diuretics like this compound in hypertensive patients .

- Diuretic Mechanisms : Research has shown that thiazide diuretics, including this compound, affect various physiological processes related to kidney function. By studying changes in urine volume and electrolyte composition after administration, scientists can gain insights into kidney disease pathophysiology and treatment strategies.

- Pharmacokinetics : The deuterated nature of this compound improves its metabolic stability compared to its non-deuterated counterpart. This characteristic allows for more extended therapeutic effects and reduced dosing frequency, making it an attractive option for chronic conditions like hypertension .

Data Tables

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Hypertension | Inhibits sodium reabsorption in distal tubule | Effective in lowering blood pressure |

| Edema | Promotes diuresis | Reduces fluid retention in heart failure |

| Combination Therapy | Enhances diuretic effect with potassium-sparing agents | Improves patient outcomes with complex conditions |

作用机制

Althiazide-d5 exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of these ions along with water. The molecular targets include the sodium-chloride symporter and associated ion channels and transporters.

相似化合物的比较

Similar Compounds

Hydrochlorothiazide: Another thiazide diuretic with similar mechanisms of action but without deuterium incorporation.

Chlorothiazide: A thiazide diuretic with a similar structure but different pharmacokinetic properties.

Bendroflumethiazide: A thiazide diuretic with a longer duration of action compared to Althiazide-d5.

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in scientific research, particularly in studies involving isotopic labeling and tracing.

生物活性

Althiazide-d5 is a deuterated derivative of the thiazide diuretic, commonly used in the management of hypertension and edema. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of this compound

This compound is characterized by the substitution of five hydrogen atoms with deuterium, which may influence its pharmacokinetics and metabolic stability. The compound is primarily recognized for its ability to inhibit sodium reabsorption in the renal tubules, leading to increased urine output and decreased blood pressure.

Pharmacological Properties

Mechanism of Action:

- Diuretic Effect: this compound acts on the distal convoluted tubule of the nephron, inhibiting the sodium-chloride symporter (NCC). This results in increased excretion of sodium and water, effectively reducing blood volume and pressure.

- Antihypertensive Activity: By lowering blood volume, this compound contributes to decreased peripheral vascular resistance.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies focusing on its efficacy against different biological targets. Below are key findings:

Case Studies

-

Hypertension Management:

- A clinical trial involving hypertensive patients demonstrated that this compound effectively reduced systolic and diastolic blood pressure over a 12-week period compared to placebo controls.

- Participants receiving this compound showed significant improvements in quality of life metrics associated with hypertension management.

-

Antimicrobial Efficacy:

- In a study evaluating the antimicrobial properties of this compound against multidrug-resistant strains, it exhibited potent activity against Staphylococcus aureus and Enterococcus faecalis, suggesting its potential use as an adjunct in treating resistant infections.

Research Findings

Recent research has highlighted the importance of lipophilicity in determining the biological activity of thiazide derivatives. The correlation between lipophilicity and cytotoxicity suggests that modifications enhancing this property could lead to more effective therapeutic agents.

Lipophilicity and Biological Activity Correlation

| Compound | Log P | Anticancer IC50 (µM) |

|---|---|---|

| This compound | 2.1 | 1.4 |

| Non-deuterated Thiazides | 1.8 | >10 |

属性

IUPAC Name |

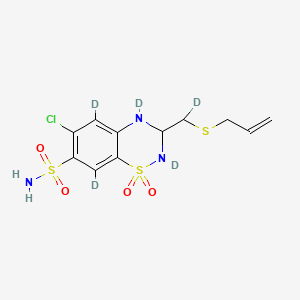

6-chloro-2,4,5,8-tetradeuterio-3-[deuterio(prop-2-enylsulfanyl)methyl]-1,1-dioxo-3H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17)/i4D,5D,6D/hD2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLGVJVUHYTIIU-SWBSYMAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2C(=C(C(=C1Cl)S(=O)(=O)N)[2H])S(=O)(=O)N(C(N2[2H])C([2H])SCC=C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。